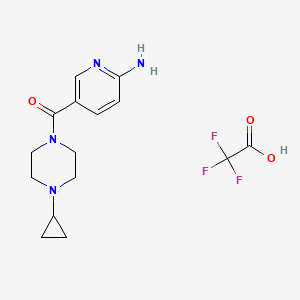

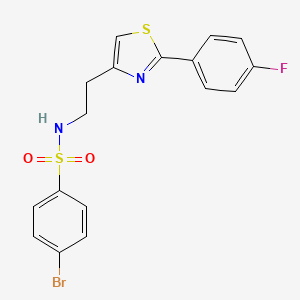

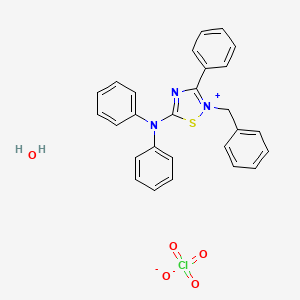

![molecular formula C19H24N4O4 B2550345 N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900878-38-8](/img/structure/B2550345.png)

N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

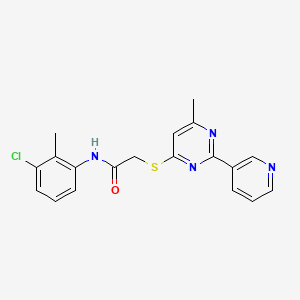

The compound "N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class. This class of compounds has been extensively studied due to their diverse biological activities, including anticancer and analgesic properties. The structure of the compound suggests it may have similar activities, given the presence of a pyrido[1,2-a]pyrimidine core, which is known to interact with various biological targets.

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from simpler precursors such as pyridone or amino acids. For instance, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared from 2(1H) pyridone via a sequence of reactions including hydrolysis, decarboxylation, O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines . Although the specific synthesis route for the compound is not detailed in the provided papers, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives is characterized by a fused ring system that includes a pyridine and a pyrimidine ring. The presence of substituents such as alkyl groups, methoxy groups, and carboxamide functionalities can significantly influence the compound's chemical behavior and biological activity. NMR spectroscopy is commonly used to confirm the structure of such compounds, as seen in the synthesis of related compounds .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives can undergo various chemical reactions, including alkylation, reduction, and condensation with other carbonyl compounds to produce a wide range of products with potential biological activities . The reactivity of these compounds is often influenced by the substituents present on the core structure, which can either facilitate or hinder certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of a methoxy group can increase the solubility in organic solvents, while the carboxamide group can form hydrogen bonds, affecting the compound's boiling point and melting point. The stability of these compounds can vary; some are prone to oxidation, while others, like the 4-hydroxypyrroles, can be stabilized through alkylation or reduction .

Aplicaciones Científicas De Investigación

Discovery and Therapeutic Potential

Research on compounds with similar complex heterocyclic structures has led to the discovery of selective and efficacious inhibitors targeting kinase superfamily members, showcasing the therapeutic potential in cancer treatment. For instance, the identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors underlines the strategy of leveraging such compounds for targeted cancer therapy, advancing into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Synthetic Applications

Compounds with intricate heterocyclic frameworks serve as key intermediates in the synthesis of other functional molecules. For example, the development of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from N-protected α-amino acids through enaminones highlights the synthetic versatility of such structures (Grošelj et al., 2013). Similarly, efforts to create pyrimidine N-oxides from carboxamide oximes exemplify the methodological innovation for constructing heterocyclic compounds with potential biological activities (Mlakar et al., 1998).

Antifungal and Antiviral Research

The synthesis and evaluation of pyrido[2,3-d]pyrimidines for antifungal activity present another dimension of research, revealing the bioactive potential of such compounds against various pathogens. This includes the exploration of derivatives for synthesizing compounds with significant antifungal activities, underscoring the role of structural modification in enhancing biological efficacy (Hanafy, 2011).

Propiedades

IUPAC Name |

N-(3-hydroxypropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c1-13-6-3-8-23-16(13)21-17-14(19(23)26)12-15(18(25)20-7-4-10-24)22(17)9-5-11-27-2/h3,6,8,12,24H,4-5,7,9-11H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFHHLSCKQIJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2550265.png)

![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)

![Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2550267.png)

![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

![1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2550279.png)